6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-3-carboxylic acid: Lacks the cyano group, which may affect its biological activity.
1-(2-Cyanopropan-2-YL)-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding properties.
Uniqueness
6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and cyano groups, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10BrN3O2 |
---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
6-bromo-1-(2-cyanopropan-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrN3O2/c1-12(2,6-14)16-9-5-7(13)3-4-8(9)10(15-16)11(17)18/h3-5H,1-2H3,(H,17,18) |
InChI Key |
CXTHAIAXRVPAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.